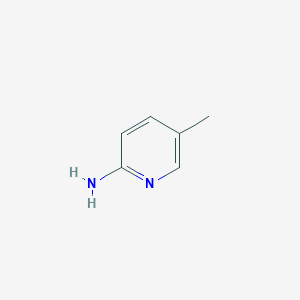

2-Amino-5-methylpyridine

Description

Propriétés

IUPAC Name |

5-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBSSVKZOPZBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029220 | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603-41-4 | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1603-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinamine, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-3-METHYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UM54T43WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Amino 5 Methylpyridine and Its Derivatives

Established Synthetic Routes to 2-Amino-5-methylpyridine

Traditional and modern synthetic strategies provide various pathways to obtain this compound, each with distinct advantages regarding yield, purity, and reaction conditions.

The Chichibabin reaction, first reported in 1914, is a classic method for the amination of pyridine (B92270) and its derivatives using sodium amide. googleapis.comgoogle.comwikipedia.org In its application to 3-methylpyridine (B133936) (3-picoline), the reaction typically yields a mixture of isomers, predominantly the 2-amino-3-methylpyridine (B33374). google.com However, modifications to the standard Chichibabin conditions have been developed to significantly improve the yield of the desired this compound isomer.

A key modification involves conducting the reaction with sodamide in a xylene solvent at elevated temperatures and pressures. googleapis.comepo.org The introduction of a small quantity of the product isomer mixture into the initial reaction charge has been shown to dramatically alter the isomeric ratio in favor of this compound. google.comepo.org For instance, when a mixture of this compound and 2-amino-3-methylpyridine was added to the reaction of 3-picoline with sodamide, the resulting product ratio of the 2,5-isomer to the 2,3-isomer was significantly increased. googleapis.comepo.org

Detailed research findings demonstrate that by carefully controlling reaction parameters, the isomer distribution can be shifted from approximately 1:10.5 (2,5-isomer to 2,3-isomer) in traditional methods to as high as 3.92:1. google.com

| Parameter | Condition | Effect on Isomer Ratio (2,5- vs 2,3-) | Reference |

| Reactants | 3-picoline, sodamide | Predominantly 2-amino-3-methylpyridine | google.com |

| Solvent | Xylene | Facilitates reaction at elevated temperatures | googleapis.comepo.org |

| Additive | Mixture of this compound and 2-amino-3-methylpyridine | Increases ratio to 3.69:1 | googleapis.comgoogle.com |

| Temperature | 140-152°C | Optimal for hydrogen evolution and reaction progression | googleapis.comepo.org |

| Pressure | Up to 350 psig | Controlled by reflux and nitrogen/ammonia (B1221849) pressurization | googleapis.comepo.org |

An alternative high-yield pathway to this compound begins with 3-methylpyridine 1-oxide. google.comnih.gov This multi-step process offers high purity and avoids the isomeric separation challenges associated with the Chichibabin reaction. google.com

The synthesis proceeds in two main steps:

Formation of an Ammonium (B1175870) Salt: 3-Methylpyridine 1-oxide is reacted with a trialkylamine, such as trimethylamine, and an electrophilic compound like thionyl chloride or phosgene (B1210022) in a solvent like methylene (B1212753) chloride. google.comgoogle.com This reaction, typically conducted at low temperatures (below 0°C), forms a quaternary ammonium salt intermediate, for example, trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride. google.com

Conversion to this compound: The isolated crude ammonium salt is then heated with a 48% strength hydrogen bromide solution at high temperatures, ranging from 150°C to 300°C, with an optimal range often between 190°C and 220°C. google.comnih.govgoogle.com This step facilitates the dealkylation of the intermediate and subsequent amination to yield this compound. google.com The final product is obtained after neutralization and extraction, with reported yields as high as 80-95%. chemicalbook.comgoogle.com

| Step | Reagents | Solvent | Temperature | Intermediate/Product | Reference |

| 1 | 3-Methylpyridine 1-oxide, Trimethylamine, Thionyl Chloride/Phosgene | Methylene Chloride | < 0°C | Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride | google.comgoogle.com |

| 2 | Trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride, Hydrogen Bromide (48%) | Water (distilled off) | 190-220°C | This compound | chemicalbook.comgoogle.com |

This process can also be adapted to produce 2-dialkylamino-5-methylpyridines as intermediates, which are novel compounds in their own right. google.com

In line with the principles of green chemistry, catalyst-free and solvent-free methods for the synthesis of pyridine derivatives are gaining attention. mdpi.com One such approach is the multicomponent reaction (MCR), which allows for the construction of complex molecules like substituted 2-aminopyridines from simple, readily available substrates in a single step without the need for a catalyst or solvent. mdpi.com

A four-component reaction involving an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium carbonate can be stirred at room temperature under solvent-free conditions to produce functionalized 2-aminopyridines in high yields. mdpi.com While this specific MCR produces more complex derivatives, the underlying principle represents a significant advancement in synthesizing the 2-aminopyridine (B139424) scaffold.

Another alternative route involves the ammonolysis of 2-chloro-5-methylpyridine (B98176). google.com This method uses a copper compound as a catalyst in an organic solvent, such as methanol (B129727) or ethanol (B145695), and reacts with liquid ammonia under pressure (3.5-4.5 MPa) and heat (145-155°C). google.com Although not catalyst-free, this process is highlighted for its simple process and high product purity and yield. google.com

Synthesis of Novel Derivatives of this compound

The this compound scaffold can be further modified to create a diverse range of derivatives with potential applications in various fields of chemical research.

The amino group (-NH2) at the C2 position of the pyridine ring is a primary site for functionalization. wikipedia.org Standard organic reactions can be employed to introduce a variety of substituents, thereby altering the compound's chemical properties.

N-Alkylation and N-Arylation: The nitrogen atom of the amino group can be alkylated or arylated using appropriate halides or other electrophiles. These reactions lead to the formation of secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.

Formation of N-Nitro and N-Nitroso Derivatives: The amino group can be converted to a nitramino (-NHNO2) or a nitrosoamino (-NHNO) group. researchgate.net For example, the nitrogen shieldings of 2-amino-5-nitro-6-methylpyridine derivatives with alkyl, aryl, nitro, and nitroso substituents at the amino nitrogen have been studied, demonstrating the feasibility of these transformations. researchgate.net

The pyridine ring itself can undergo substitution reactions, primarily electrophilic substitution, although the pyridine ring is generally less reactive than benzene. wikipedia.org The positions of new substituents are directed by the existing amino and methyl groups. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). The methyl group is also an activating, ortho-para director.

Given the structure of this compound, the C3, C4, and C6 positions are available for substitution. The strong activating effect of the amino group would likely direct electrophiles to the C3 position. However, steric hindrance and the electronic influence of the C5-methyl group also play a role. Potential substitutions include:

Halogenation: Introduction of chloro, bromo, or iodo groups onto the ring.

Nitration: Introduction of a nitro (-NO2) group, which is a common modification in pyridine chemistry. The formation of compounds like 2-amino-5-nitro-6-methylpyridine suggests that nitration of related substrates is possible. researchgate.net

Sulfonation: Introduction of a sulfonic acid (-SO3H) group.

The interplay between the activating amino and methyl groups determines the precise regiochemical outcome of these substitution reactions.

Formation of Imidazo[1,2-a]pyridine (B132010) Derivatives via this compound Precursors

The synthesis of imidazo[1,2-a]pyridines represents a significant area of research due to their diverse biological activities. amazonaws.com A primary and effective method for creating this heterocyclic system involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. mdpi.com Specifically, this compound serves as a key precursor in these reactions.

The general mechanism involves an initial nucleophilic substitution where the endocyclic nitrogen of the pyridine ring attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. nih.gov

Research has demonstrated that this compound can be successfully reacted with a variety of α-haloketones, including those with different substituents on the phenyl ring, to produce the corresponding 6-methyl-imidazo[1,2-a]pyridine derivatives in good to excellent yields. scielo.br For instance, reactions with substituted phenacyl bromides proceed smoothly. scielo.br The reaction tolerates a range of functional groups on the α-haloketone, such as chloro, methyl, and methoxy (B1213986) groups. scielo.br In some procedures, the reaction is carried out by simply refluxing the reactants in a solvent like ethanol. More advanced methods have focused on improving yields and reaction conditions, including the use of solvent-free and catalyst-free approaches, which are discussed later. amazonaws.commdpi.com

The following table summarizes the synthesis of various imidazo[1,2-a]pyridine derivatives starting from this compound and different α-haloketones under specific conditions.

Table 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives This table is interactive. Click on the headers to sort the data.

| α-Haloketone | Product | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Chloroacetophenone | 2-Phenyl-6-methylimidazo[1,2-a]pyridine | 60°C, Neat | 40 | 88 | scielo.br |

| p-Chlorophenacyl bromide | 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine | 60°C, Neat | 40 | 92 | scielo.br |

| p-Methoxyphenacyl bromide | 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | 60°C, Neat | 30 | 94 | scielo.br |

| α-Methylphenacyl bromide | 3,6-Dimethyl-2-phenylimidazo[1,2-a]pyridine | 60°C, Neat | 60 | 64 | amazonaws.com |

| 2,2',4'-Trichloroacetophenone | 2-(2,4-Dichlorophenyl)-6-methylimidazo[1,2-a]pyridine | 60°C, Neat | 120 | 65 | scielo.br |

Synthesis of Cyclic Imide Derivatives of this compound

Cyclic imides are another important class of compounds that can be synthesized from this compound. These derivatives are known for their applications in polymer chemistry and their diverse biological properties. google.com The synthesis is typically achieved through the reaction of the primary amino group of this compound with a cyclic anhydride (B1165640).

The reaction proceeds via a two-step mechanism. First, the amine attacks the carbonyl group of the anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. This intermediate then undergoes intramolecular cyclization, usually upon heating, with the elimination of a water molecule to form the final cyclic imide. google.com

Specifically, five-membered cyclic imide derivatives are synthesized by reacting this compound with succinic anhydride, which yields 1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione. Similarly, six-membered cyclic imides are formed using glutaric anhydride to produce 1-(5-methylpyridin-2-yl)piperidine-2,6-dione. These reactions are typically performed by heating the reactants, sometimes in a solvent, to facilitate the dehydration and ring closure step.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of foundational chemicals like this compound is crucial for sustainable industrial processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Development of Environmentally Benign Reaction Conditions

Traditional methods for synthesizing this compound often involve harsh conditions and hazardous reagents. The classic Chichibabin reaction, for example, reacts 3-methylpyridine with sodamide in a high-boiling solvent like xylene or dimethylaniline at elevated temperatures and pressures. google.com This process, while effective, uses the highly reactive and hazardous sodamide and can produce a significant amount of 2-amino-3-methylpyridine as a byproduct, which is difficult to separate. google.com

More environmentally benign approaches have been developed. One such method involves the copper-catalyzed amination of 2-chloro-5-methylpyridine with ammonia. google.com This reaction can be carried out in an alcohol solvent like methanol or ethanol. While it still requires high temperatures (145-155 °C) and pressures (3.5-4.5 MPa), it avoids the use of sodamide and starts from a different precursor. google.com The catalysts used include copper powder or copper salts like copper(II) sulfate. google.com

Another route starts from 3-methylpyridine 1-oxide, which is reacted with an electrophilic compound and a trialkylamine, followed by reaction with hydrogen bromide at high temperatures (150-300 °C). google.com While this multi-step process involves high temperatures in the final step, it provides an alternative pathway that can be optimized to reduce environmental impact by carefully selecting reagents and solvents.

Catalyst-Free and Solvent-Free Approaches

In line with the principles of green chemistry, significant progress has been made in developing catalyst-free and solvent-free synthetic methods for the derivatives of this compound. scielo.br These approaches are highly desirable as they reduce waste, eliminate the need for potentially toxic and expensive catalysts and solvents, simplify purification procedures, and lower energy consumption. amazonaws.com

A prominent example is the synthesis of imidazo[1,2-a]pyridine derivatives. It has been demonstrated that this compound can react directly with various α-haloketones by simply heating the neat mixture of reactants. amazonaws.comscielo.br This solvent-free (neat) reaction proceeds efficiently at moderate temperatures, typically around 60°C, without the need for any catalyst. scielo.br This method offers numerous advantages, including a simple experimental setup, short reaction times, low cost, and high yields, making it an attractive and environmentally friendly strategy. amazonaws.com For example, the reaction between this compound and α-chloroacetophenone gives an 88% yield in just 40 minutes under these conditions. scielo.br

This catalyst- and solvent-free protocol has been shown to be robust, tolerating a variety of substituents on both the aminopyridine and the α-haloketone. scielo.br The successful application of these conditions represents a significant advancement in the sustainable synthesis of complex heterocyclic compounds from this compound.

Table 2: Catalyst-Free and Solvent-Free Synthesis of Imidazo[1,2-a]pyridines from this compound This table is interactive. Click on the headers to sort the data.

| α-Haloketone | Product Name | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Chlorophenacyl bromide | 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine | 40 | 92 | scielo.br |

| p-Methoxyphenacyl bromide | 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine | 30 | 94 | scielo.br |

| α-Chloroacetophenone | 2-Phenyl-6-methylimidazo[1,2-a]pyridine | 40 | 88 | scielo.br |

| α-Methylphenacyl bromide | 3,6-Dimethyl-2-phenylimidazo[1,2-a]pyridine | 60 | 64 | amazonaws.com |

Coordination Chemistry of 2 Amino 5 Methylpyridine As a Ligand

Complexation with Transition Metal Ions

2-Amino-5-methylpyridine readily forms complexes with a variety of transition metal ions. The synthesis and characterization of these complexes have revealed fascinating insights into their structure, bonding, and properties.

Synthesis and Characterization of Copper(II) Complexes with this compound

Copper(II) ions, with their d⁹ electron configuration, are well-known for forming a wide range of coordination complexes with varied geometries. The interaction of copper(II) with this compound has led to the isolation and study of several interesting compounds.

A notable complex, Tetrakis-2-amino-5-methylpyridinecopper(II) chloride pentahydrate, has been synthesized through a facile and rapid method. researchgate.net The process involves mixing CuCl₂·2H₂O and this compound in a 1:4 molar ratio in ethanol (B145695) at room temperature, leading to the formation of the complex in less than five minutes. researchgate.netresearchgate.net

The formation of the complex is indicated by a distinct color change and a shift in the maximum wavelength (λmax) in the UV-Vis spectrum from 850 nm for CuCl₂·2H₂O to 675 nm for the complex. researchgate.net Characterization of the complex has been carried out using various techniques to determine its empirical formula and structure. Atomic Absorption Spectroscopy (AAS) determined the copper content to be 9.63%. researchgate.net Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) revealed a mass reduction of 13.02%, which corresponds to the loss of five molecules of lattice water. researchgate.netresearchgate.net The complex is paramagnetic, with an effective magnetic moment of 1.83 BM, and conductivity measurements indicate a cation to anion charge ratio of 2:1. researchgate.netresearchgate.net Based on these findings, the proposed empirical formula for the complex is [Cu(this compound)₄]Cl₂·5H₂O. researchgate.netresearchgate.net

Table 1: Characterization Data for Tetrakis-2-amino-5-methylpyridinecopper(II) Chloride Pentahydrate

| Property | Value | Reference |

| Molar Ratio (Metal:Ligand) | 1:4 | researchgate.netresearchgate.net |

| Solvent | Ethanol | researchgate.netresearchgate.net |

| λmax | 675 nm | researchgate.net |

| Copper Content (AAS) | 9.63% | researchgate.net |

| Water Molecules (TGA-DSC) | 5 | researchgate.netresearchgate.net |

| Magnetic Moment | 1.83 BM | researchgate.netresearchgate.net |

| Proposed Formula | [Cu(this compound)₄]Cl₂·5H₂O | researchgate.netresearchgate.net |

The reaction of this compound with copper(II) halides can also lead to the formation of dimeric structures. researchgate.net For instance, the reaction with copper(II) bromide has been shown to produce a dimeric complex. clarku.edu These dimers often exhibit interesting magnetic properties due to the close proximity of the copper(II) centers, which can lead to antiferromagnetic or ferromagnetic interactions. The nature of the halide ion (chloride or bromide) can influence the resulting structure and magnetic behavior. tandfonline.com

In related systems using substituted aminopyridines, both monomeric and dimeric copper(II) halide complexes have been synthesized and characterized. For example, with 2-amino-5-iodopyridine, both a monomeric complex, (5-IAP)₂CuCl₂, and a dimeric complex, [(5-IAP)₂CuBr₂]₂, have been isolated. clarku.edu The magnetic properties of these complexes vary significantly, with the monomeric species being paramagnetic, while the dimer exhibits antiferromagnetic coupling. clarku.edu Similarly, mechanochemical synthesis with 2-amino-5-bromopyridine (B118841) and copper(II) halides has yielded dimeric structures with distinct magnetic behaviors depending on the halide. tandfonline.comresearchgate.net

Complexation with Cadmium(II) Ions: Synthesis of 2-Amino-5-methylpyridinium Tetrachloridocadmate(II)

The complex (C₆H₉N₂)₂[CdCl₄], 2-Amino-5-methylpyridinium tetrachloridocadmate(II), has been successfully synthesized using a slow solvent evaporation method. scispace.comjksus.orgjksus.orgmcbu.edu.trresearchgate.net Single-crystal X-ray diffraction (scXRD) analysis revealed that the compound crystallizes in the triclinic system with the space group P-1. jksus.orgresearchgate.net The structure consists of discrete tetrahedral [CdCl₄]²⁻ anions and 2-amino-5-methylpyridinium cations. jksus.org The organic cations are linked to the inorganic anions through N-H···Cl hydrogen bonds. jksus.org

The geometry of the [CdCl₄]²⁻ anion is a slightly distorted tetrahedron, as indicated by a τ₄ parameter of 0.90. jksus.org Thermogravimetric and differential scanning calorimetry analyses show that the compound melts at 378 K and begins to decompose around 540 K. jksus.orgresearchgate.net

Table 2: Crystallographic and Thermal Data for 2-Amino-5-methylpyridinium Tetrachloridocadmate(II)

| Property | Value | Reference |

| Crystal System | Triclinic | jksus.orgresearchgate.net |

| Space Group | P-1 | jksus.orgresearchgate.net |

| Anion Geometry | Distorted Tetrahedral | jksus.org |

| Melting Point | 378 K | jksus.orgresearchgate.net |

| Decomposition Temperature | ~540 K | jksus.orgresearchgate.net |

Other Metal Complexes (e.g., Pd(II), Zn(II), Cd(II), Co(II) with Aminopyridine Derivatives)

This compound and its derivatives act as ligands for a variety of other transition metals, forming complexes with diverse coordination geometries and properties.

Palladium(II) Complexes: Palladium(II) forms square-planar complexes with aminopyridine ligands. For instance, trans-[PdCl₂(2-ampyH)₂]·2dmf (where 2-ampyH is 2-amino-3-methylpyridine) has been synthesized and structurally characterized. ucl.ac.uk Palladium complexes with N-(5-methylpyridin-2-ylcarbamothiol) cinnamamide (B152044) have also been reported, where the ligand coordinates to the palladium center. isca.me These complexes are of interest for their potential catalytic activities in cross-coupling reactions. acs.org

Zinc(II) Complexes: Zinc(II), with its filled d-shell, typically forms tetrahedral or octahedral complexes. A zinc(II) complex with this compound, (C₆H₉N₂)[ZnCl₃(C₆H₈N₂)], has been synthesized and its structure determined. nih.gov This compound consists of a 2-amino-5-methylpyridinium cation and a (this compound)trichlorozincate(II) anion linked by N-H···Cl hydrogen bonds and π-π stacking interactions. nih.gov Other studies have explored zinc(II) complexes with various aminopyridine derivatives, revealing different coordination modes. researchgate.netlew.romdpi.com

Cadmium(II) Complexes: Besides the tetrachloridocadmate(II) complex, other cadmium(II) complexes with aminopyridine derivatives have been investigated. mdpi.com For example, a hexa-coordinated Cd(II) complex with 2-amino-5-picoline (another name for this compound), [Cd(OAc)₂(2Ampic)₂], has been synthesized where the cadmium ion is coordinated to two bidentate acetate (B1210297) ions and two monodentate 2-amino-5-picoline ligands. mdpi.com The coordination chemistry of cadmium is versatile, leading to a range of structures. researchgate.netacs.org

Cobalt(II) Complexes: Cobalt(II) forms complexes with aminopyridine derivatives that often exhibit interesting magnetic and spectroscopic properties. tandfonline.comresearchgate.net For example, a series of [Co(L)₂X₂] complexes (where L is an aminopyridine derivative and X is a halide or acetate) have been synthesized, and their solid-state structures assigned based on magnetic moments and spectroscopic data. tandfonline.comidexlab.com These complexes are typically high-spin and can adopt tetrahedral or octahedral geometries. tandfonline.comgrafiati.com

Structural Elucidation of Metal-2-Amino-5-methylpyridine Complexes

For instance, the single-crystal X-ray diffraction analysis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) revealed the triclinic crystal system and the specific arrangement of the [CdCl₄]²⁻ anions and the organic cations. jksus.org Similarly, the structures of various copper(II), zinc(II), and palladium(II) complexes with aminopyridine ligands have been determined by X-ray diffraction, confirming their coordination geometries as square planar, tetrahedral, or octahedral. clarku.eduucl.ac.uknih.govmdpi.com

In addition to X-ray crystallography, various spectroscopic techniques are employed to characterize these complexes.

Infrared (IR) Spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the N-H and pyridine (B92270) ring bands upon complexation.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion. As seen with the tetrakis-2-amino-5-methylpyridinecopper(II) chloride pentahydrate, the shift in λmax is a clear indicator of complex formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly useful for studying diamagnetic complexes, such as those of Zn(II) and Pd(II), providing detailed information about the ligand environment in solution. isca.menih.gov

These combined techniques provide a comprehensive understanding of the structural features of metal complexes with this compound.

Single Crystal X-ray Diffraction Analysis of Coordination Compounds

When this compound reacts with copper(II) halides (chloride and bromide) in acetonitrile, it forms bihalide bridged dimers with the formula [(5MAP)₂CuX₂]₂. clarku.edu These isomorphous compounds crystallize in the monoclinic space group P2₁/n. clarku.edu In these dimers, the 5MAP ligand coordinates to the Cu(II) center through the nitrogen atom of the pyridine ring. clarku.edu

In acidic conditions, the pyridine nitrogen becomes protonated, forming the 2-amino-5-methylpyridinium cation. This cation acts as a counter-ion to complex metal anions. For instance, reactions with cobalt(II) halides yield salts of the type (5MAPH)₂CoX₄ or (5MAPH)₂CoX₄(H₂O)n, where X is Cl or Br. tandfonline.com These salts crystallize in the monoclinic crystal system. tandfonline.com Similarly, a cadmium complex, (C₆H₉N₂)₂[CdCl₄], has been synthesized where two 2-amino-5-methylpyridinium cations are linked to a discrete tetrahedral [CdCl₄]²⁻ anion via hydrogen bonds. csic.esjksus.org This compound crystallizes in the triclinic system with the space group P-1. csic.esjksus.org

The structural analysis of these compounds provides critical insights into the coordination modes of the this compound ligand. The data consistently show that coordination to the metal center occurs via the pyridine ring nitrogen, not the amino group nitrogen. clarku.edusemanticscholar.org

Table 1: Crystallographic Data for this compound Coordination Compounds

| Compound Formula | Crystal System | Space Group | Reference(s) |

| [(5MAP)₂CuCl₂]₂ | Monoclinic | P2₁/n | clarku.edu |

| [(5MAP)₂CuBr₂]₂ | Monoclinic | P2₁/n | clarku.edu |

| (5MAPH)₂CoCl₄ | Monoclinic | Not Specified | tandfonline.com |

| (5MAPH)₂CoBr₄ | Monoclinic | Not Specified | tandfonline.com |

| (C₆H₉N₂)₂[CdCl₄] | Triclinic | P-1 | csic.esjksus.org |

Spectroscopic Characterization of Metal Complexes (UV-Vis, IR, AAS)

Spectroscopic methods are essential for characterizing coordination complexes, providing information on the electronic structure, bonding, and composition.

UV-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within the complex. The formation of the complex [Cu(this compound)₄]Cl₂∙5H₂O is indicated by a significant blue shift in the maximum wavelength (λmax) of the copper(II) solution from 850 nm in CuCl₂∙2H₂O to 675 nm in the complex. semanticscholar.orgresearchgate.net This shift is due to the replacement of water molecules by the stronger field this compound ligands. semanticscholar.org In the case of (C₆H₉N₂)₂[CdCl₄], the UV-Vis spectrum shows a maximum absorption at 330 nm, which is attributed to a combination of π → π* transitions within the aromatic ring of the cation and ligand-to-metal charge transfer (LMCT). csic.esjksus.org

Atomic Absorption Spectroscopy (AAS) is a quantitative analytical technique used to determine the metal content in a complex, which helps in confirming its empirical formula. For a synthesized copper complex, AAS analysis revealed a copper content of 9.63%. semanticscholar.orgresearchgate.net This experimental value corresponded well with the theoretical copper content for a formula of [Cu(this compound)₄]Cl₂ with several water molecules, ultimately leading to the proposed formula [Cu(this compound)₄]Cl₂∙5H₂O after considering thermogravimetric analysis results. semanticscholar.orgresearchgate.net

Table 2: Spectroscopic Data for this compound Complexes

| Complex | Technique | Key Finding | Reference(s) |

| [Cu(5MAP)₄]Cl₂∙5H₂O | UV-Vis | λmax shifts from 850 nm (CuCl₂) to 675 nm | semanticscholar.orgresearchgate.net |

| (5MAPH)₂[CdCl₄] | UV-Vis | Absorption max at 330 nm (π → π* and LMCT) | csic.esjksus.org |

| [Cu(5MAP)₄]Cl₂∙5H₂O | IR | N-H bands shift, indicating monodentate coordination via pyridine N | semanticscholar.orgresearchgate.net |

| [Cu(5MAP)₄]Cl₂∙5H₂O | AAS | Cu content of 9.63% confirms the empirical formula | semanticscholar.orgresearchgate.net |

Magnetic Properties of this compound Metal Complexes

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons on the metal ion and the interactions between adjacent metal centers.

The copper(II) complex, [Cu(this compound)₄]Cl₂∙5H₂O, is paramagnetic, with a measured effective magnetic moment (μeff) of 1.83 Bohr Magnetons (B.M.). semanticscholar.orgresearchgate.net This value is typical for a Cu(II) ion (d⁹ configuration) with one unpaired electron in a square planar environment and indicates the absence of significant magnetic coupling between copper centers. semanticscholar.org

In contrast, complexes with bridging ligands can facilitate magnetic exchange between metal ions. The dimeric copper(II) halide complexes, [(5MAP)₂CuX₂]₂, where the copper centers are bridged by two halide ions, exhibit very weak antiferromagnetic exchange, with a coupling constant (J) of -2.1 K. clarku.edu Cobalt(II) halide complexes with the 2-amino-5-methylpyridinium cation, (5MAPH)₂CoX₄, also show evidence of weak antiferromagnetic interactions. tandfonline.com One specific compound in this family was found to display a combination of both ferromagnetic and antiferromagnetic interactions. tandfonline.com

A serendipitously formed copper paddlewheel complex, where two copper ions are bridged by four acetate groups and capped by a ligand derived from this compound, shows strong antiferromagnetic interactions with a J value of approximately -400 K. clarku.edu

Table 3: Magnetic Properties of this compound Metal Complexes

| Complex Formula | Magnetic Moment (μeff) / Exchange (J) | Magnetic Behavior | Reference(s) |

| [Cu(5MAP)₄]Cl₂∙5H₂O | 1.83 B.M. | Paramagnetic | semanticscholar.orgresearchgate.net |

| (5MAPH)₂CoX₄ | Not Specified | Weak Antiferromagnetic | tandfonline.com |

| [(5MAP)₂CuX₂]₂ | J = -2.1 K | Very Weak Antiferromagnetic | clarku.edu |

| [(3-Br-2-Et-5-Mepyrpy)(CH₃CO₂)₄Cu₂] | J ≈ -400 K | Strong Antiferromagnetic | clarku.edu |

Ligand Field Strength and Bonding Characteristics in Complexes

The this compound ligand demonstrates distinct bonding characteristics and ligand field effects when it coordinates to a metal ion.

Based on the spectrochemical series, the pyridine moiety (C=N) of the this compound ligand is expected to exert a relatively strong ligand field. semanticscholar.orgresearchgate.net This is experimentally confirmed by the blue shift observed in the UV-Vis spectrum of the [Cu(this compound)₄]Cl₂∙5H₂O complex. semanticscholar.org The shift to a shorter wavelength (675 nm) from the aquated copper ion (850 nm) signifies a larger d-orbital splitting (Δ), which is a direct consequence of the stronger ligand field produced by this compound compared to water. semanticscholar.org

IR and X-ray diffraction studies consistently show that this compound functions as a monodentate ligand, coordinating exclusively through the sp²-hybridized nitrogen atom of the pyridine ring. clarku.edusemanticscholar.orgresearchgate.net The amino group (-NH₂) at the 2-position does not participate in coordination, which can be attributed to the lower basicity of the amino nitrogen and steric factors. semanticscholar.org

In acidic media, the pyridine nitrogen is protonated to form the 2-amino-5-methylpyridinium cation. jksus.org In the resulting salts, such as (C₆H₉N₂)₂[CdCl₄], the primary interaction between the organic cation and the metal-containing anion is electrostatic and involves N-H···Cl hydrogen bonds, rather than direct dative coordination to the metal center. csic.esjksus.org

Theoretical and Computational Studies of 2 Amino 5 Methylpyridine

Quantum Chemical Calculations (DFT, CASSCF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, have been instrumental in exploring the fundamental properties of 2-Amino-5-methylpyridine. acs.orgchemicalbook.com These computational approaches offer a powerful lens through which to examine the molecule's geometry, electronic distribution, and reactivity.

The molecular structure of this compound has been optimized using DFT calculations, often with the B3LYP functional and various basis sets such as 6-311++G(d,p). acs.orgacs.orgacs.org These calculations determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The optimized geometry provides precise bond lengths and angles, which are in good agreement with experimental data where available. nih.gov For instance, the C-N bond length in the pyridine (B92270) ring is calculated to be approximately 1.34 Å. nih.gov The optimization process is crucial for subsequent calculations of other molecular properties, as it ensures they are derived from a realistic and stable structure. acs.org

CASSCF calculations have also been employed to study the energetics of this compound, particularly in the context of photochemical reactions. acs.orgchemicalbook.com These multiconfigurational methods are essential for describing electronic excited states and processes like tautomerism, where single-reference methods like DFT may be inadequate. acs.orgchemicalbook.com For example, CASSCF has been used to investigate the photoinduced amino-imino tautomerism, revealing the energetic pathways of this transformation. acs.orgchemicalbook.com

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-N (in ring) | ~1.34 Å nih.gov |

| Bond Length | C-C (in ring) | Varies from 1.3794 to 1.4043 Å nih.gov |

| Bond Length | C-N (amino group) | ~1.34 Å nih.gov |

| Bond Angle | C-N-C (in ring) | ~117-118° |

| Bond Angle | H-N-H (amino group) | ~115-120° |

Note: The values presented are approximate and can vary slightly depending on the specific computational method and basis set used. The data is compiled from typical results found in the cited literature.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. acs.orgacs.org The MEP map of this compound, calculated using DFT, visually represents the electrostatic potential on the electron density surface. Regions of negative potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP analysis reveals that the most negative potential is localized around the nitrogen atom of the pyridine ring, highlighting it as a primary site for electrophilic interaction. The hydrogen atoms of the amino group exhibit a positive potential, making them susceptible to interaction with nucleophiles. acs.org This analysis is crucial for predicting the molecule's interaction with other chemical species and its role in intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acs.orgacs.org By examining the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the strength of these interactions in terms of stabilization energy. wikipedia.org

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C5-N6) | π(C3-C4) | 198.34 wikipedia.org |

| LP(N10) | π(C3-C4) | 33.43 acs.org |

Note: E(2) represents the stabilization energy associated with the delocalization from the donor to the acceptor orbital.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. acs.orggatech.edu The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. acs.orggatech.edu

For this compound, DFT calculations at the B3LYP/6-311++G(d,p) level show a HOMO energy of -6.79822 eV and a LUMO energy of -0.29660 eV. faccts.de The resulting energy gap is therefore 6.50162 eV. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. faccts.de This analysis is fundamental for understanding the electronic transitions and charge transfer properties within the molecule. gatech.edu

Table 3: Calculated HOMO-LUMO Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

| HOMO | -6.79822 faccts.de |

| LUMO | -0.29660 faccts.de |

| Energy Gap (ΔE) | 6.50162 |

Spectroscopic Simulations and Vibrational Analysis

Computational methods are also employed to simulate the spectroscopic properties of this compound, providing valuable insights that complement experimental findings.

Theoretical calculations of the infrared (IR) spectrum of this compound have been performed using DFT methods. nih.gov These simulations predict the vibrational frequencies and intensities of the molecule's normal modes of vibration. The calculated harmonic vibrational frequencies are often scaled to improve agreement with experimental data, which are typically measured in the solid phase using Fourier Transform Infrared (FTIR) spectroscopy. nih.gov

Studies have shown a good correlation between the theoretical and experimental IR spectra of this compound. nih.gov For example, the N-H stretching vibrations of the amino group are experimentally observed in the range of 3140-3421 cm⁻¹ and are predicted by DFT calculations to be between 3107-3506 cm⁻¹. The in-plane and out-of-plane deformation modes of the N-H bond are found at 1667 and 1662 cm⁻¹, respectively, with calculated frequencies at 1648 and 1634 cm⁻¹. This close agreement allows for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions. nih.gov Such analyses are crucial for the structural characterization of the molecule.

Table 4: Selected Experimental and Calculated IR Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretching | 3140-3421 | 3107-3506 |

| N-H In-plane Bending | 1667 | 1648 |

| N-H Out-of-plane Bending | 1662 | 1634 |

| C-N Stretching | 1266-1382 nih.gov | ~1280 nih.gov |

| C-H In-plane Bending | 1021 gatech.edu | - |

| C-H Out-of-plane Bending | 860 gatech.edu | - |

UV-Visible Spectral Predictions and Electronic Transitions

Theoretical predictions of the ultraviolet-visible (UV-Vis) spectrum for this compound and its derivatives are primarily conducted using the time-dependent density functional theory (TD-DFT) approach. researchgate.netresearchgate.net These computational methods calculate various parameters, including absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f). rsc.org For instance, TD-DFT calculations on related structures have been used to predict intense electronic transitions and have shown good agreement with experimental absorption spectra. rsc.org

The electronic transitions observed in the UV-Vis spectrum of this compound and its derivatives are often assigned as π→π* transitions. mdpi.com These transitions originate from the π-system of the pyridine ring and can involve charge-transfer interactions. mdpi.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor, as it determines the molecule's kinetic stability, chemical reactivity, and optical properties. rsc.orgtandfonline.comresearchgate.net Calculations of HOMO and LUMO energies indicate that charge transfer occurs within the molecule. researchgate.net For example, in a study on a related compound, an intense electronic transition observed experimentally at 284 nm was computationally predicted at 287.10 nm and identified as a transition from HOMO-2 to LUMO, corresponding to a π → π* transition. rsc.org

Table 1: Predicted Electronic Transition Data for a Related Aminopyridine Derivative This table presents data for a related compound to illustrate the output of TD-DFT calculations.

| Parameter | Predicted Value | Experimental Value | Transition Nature |

|---|---|---|---|

| Absorption Wavelength (λ) | 287.10 nm | 284 nm | π → π* (HOMO-2 → LUMO) |

| Oscillator Strength (f) | 0.0794 | - | - |

Data sourced from a study on a related benzimidazole (B57391) compound to exemplify typical findings. rsc.org

Non-linear Optical (NLO) Properties Investigations

Computational studies, often employing DFT with basis sets like B3LYP/6-311++G(d,p), have been instrumental in investigating the non-linear optical (NLO) properties of this compound (2A5MP). tandfonline.comresearchgate.net These studies focus on calculating key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). tandfonline.comresearchgate.net The results from these calculations suggest that 2A5MP and its derivatives can be effective NLO materials, which are sought after for applications in optical computing and communication technologies. researchgate.netresearchgate.netorientjchem.org

For instance, the NLO properties of single crystals of 2-amino 5-methyl-pyridinium 4-methoxybenzoate (B1229959) were confirmed using the Kurtz and Perry method, showing a second-harmonic generation (SHG) efficiency two times greater than that of potassium dihydrogen phosphate (B84403) (KDP). researchgate.net Similarly, studies on 2-amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) single crystals involved Z-scan analysis to determine third-order NLO coefficients. scirp.org The calculated third-order NLO susceptibility (χ⁽³⁾) for some organic single crystals has been found to be excellent compared to other materials. researchgate.net These findings highlight the potential of this compound-based materials in photonics, with applications in optical switching, data storage, and high-speed information processing. researchgate.net

Table 2: Calculated Third-Order NLO Properties for 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB)

| Property | Value | Unit |

|---|---|---|

| Nonlinear refractive index (n₂) | 5.610 × 10⁻⁸ | cm²/W |

| Nonlinear absorption coefficient (β) | 0.033 × 10⁻⁴ | cm/W |

| Third order susceptibility (χ⁽³⁾) | 2.942 × 10⁻⁶ | esu |

Data sourced from a study on AMPCNB. scirp.org

Drug-likeness and ADMET Prediction Studies

Computational in silico methods are widely used to assess the drug-like characteristics of molecules like this compound. These studies evaluate physicochemical and pharmacokinetic properties based on established principles such as Lipinski's Rule of Five and Veber's rules. tandfonline.comresearchgate.netresearchgate.netjksus.org The analysis of this compound suggests that it possesses favorable properties to be considered a promising candidate for oral drug development. tandfonline.comresearchgate.netresearchgate.netjksus.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are also performed to evaluate the molecule's potential behavior in a biological system. nih.gov These computational tools help in identifying potential metabolic liabilities. For this compound and its derivatives, these predictions, combined with drug-likeness assessments, provide a foundational understanding of their potential as therapeutic agents before advancing to more intensive in vivo testing. jksus.orgnih.gov For example, a molecular docking review confirmed that 2-amino-5-methyl pyridine meets the drug-likeness criteria, indicating it has the requisite properties for a good oral drug candidate. researchgate.netjksus.org

Intermolecular Interactions and Supramolecular Assembly

The crystal structures of this compound, particularly in its protonated salt forms, are governed by a network of non-covalent intermolecular interactions. jksus.org These interactions, including strong hydrogen bonds and weaker forces like π-π stacking, are fundamental to the field of supramolecular chemistry and crystal engineering as they dictate the three-dimensional assembly of the molecules. jksus.orgresearchgate.net The study of these interactions is crucial for designing new materials with specific properties. acs.org In many crystalline forms, these interactions lead to the formation of complex layered or three-dimensional supramolecular architectures. researchgate.netnih.gov

Hydrogen bonds are the dominant force in the crystal packing of 2-Amino-5-methylpyridinium salts. jksus.org In these structures, the pyridinium (B92312) nitrogen atom is typically protonated. jksus.org The protonated ring nitrogen and the amino group act as hydrogen bond donors, forming strong interactions with acceptor atoms from the counter-ions, such as oxygen or halide atoms. jksus.orgnih.govnih.govnih.gov

In addition to hydrogen bonding, π-π stacking interactions play a significant role in stabilizing the crystal structures of this compound derivatives. researchgate.netnih.govnih.gov These interactions occur between the aromatic pyridine rings of adjacent cations.

The geometry of these interactions can vary, including offset-face-to-face motifs. researchgate.net The strength and presence of these interactions are characterized by the centroid-to-centroid distance between the stacked rings. Reported distances for various 2-Amino-5-methylpyridinium salts typically fall in the range of 3.5 to 4.1 Å.

Table 3: Examples of π-π Stacking Interactions in 2-Amino-5-methylpyridinium Salts

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|

| 2-Amino-5-methylpyridinium nicotinate | Pyridinium and Pyridine | 3.6383 (8) | nih.gov |

| 2-Amino-5-methylpyridinium 3-aminobenzoate | Benzene and Pyridinium | 3.7594 (8) | nih.govresearchgate.net |

| Bis(2-amino-5-methylpyridinium) hexabromostannate(IV) | Cation-Cation | 3.577 (3) | researchgate.net |

| 2-Amino-5-methylpyridinium dibromoiodate | Cation-Cation | 4.038 (4) | nih.gov |

| 2-Amino-5-methylpyridinium 2-hydroxybenzoate | Pyridinium and Benzene | 3.740 (2) | nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.netjksus.orgresearchgate.net By mapping properties onto this unique molecular surface, researchers can gain detailed insights into the nature and prevalence of different close contacts.

Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) Analyses

Theoretical studies employing Atoms-In-Molecule (AIM) and Reduced Density Gradient (RDG) analyses provide profound insights into the non-covalent interactions (NCIs) that govern the molecular structure and stability of chemical systems. While detailed AIM and RDG analyses specifically for the isolated this compound molecule are not extensively documented in the reviewed literature, a comprehensive study has been conducted on a related complex, 2-amino-5-methylpyridinium tetrachloridocadmate(II) , ((C₆H₉N₂)₂[CdCl₄]). researchgate.netcsic.es This research offers valuable information on the interaction patterns of the 2-amino-5-methylpyridinium cation. researchgate.netcsic.es

The investigation of the (C₆H₉N₂)₂[CdCl₄] complex utilized Density Functional Theory (DFT) calculations with the B3LYP functional and a mixed basis set of 6-311++G(d,p) and LANL2DZ. researchgate.netcsic.es These computational methods were employed to explore the non-covalent interactions in-depth. researchgate.netcsic.es The AIM and RDG analyses were instrumental in characterizing the various solid-state contacts within the crystal structure of the complex. researchgate.netcsic.es

In a broader context, AIM theory, as developed by Bader, is a powerful tool for analyzing bonding interactions based on the topology of the electron density. acs.org Key parameters such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the energy densities at bond critical points (BCPs) help in classifying the nature and strength of chemical bonds and intermolecular interactions. acs.orgahievran.edu.tr Similarly, RDG analysis provides a visual representation of NCIs, distinguishing between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions based on the sign of the second eigenvalue of the Hessian matrix of the electron density. researchgate.netjksus.org

A computational study on this compound (2A5MP) did optimize its structure using the B3LYP/6-311++G(d,p) basis set, which is a foundational step for such analyses. researchgate.nettandfonline.com However, the subsequent detailed AIM and RDG results for the isolated molecule were not the focus of the available reports. researchgate.nettandfonline.com Studies on similar pyridine derivatives often reveal intricate networks of hydrogen bonds and other non-covalent interactions that are crucial for their crystal packing and biological activity. acs.orgnih.gov

Photoinduced Tautomerism Studies

The photoreactivity of this compound has been a subject of detailed investigation, particularly its photoinduced tautomerism. acs.orgacs.orgnih.gov These studies, often conducted using matrix-isolation infrared spectroscopy combined with DFT calculations, have revealed a reversible transformation between the amino and imino forms of the molecule upon UV irradiation. researchgate.netacs.orgacs.orgnih.gov

When isolated in a low-temperature argon matrix, this compound exists predominantly in its most stable amino tautomeric form. acs.org Upon irradiation with UV light in the wavelength range of 300-340 nm, it undergoes a photoinduced amino-imino tautomerism to form 5-methyl-2(1H)-pyridinimine . acs.orgacs.orgnih.gov This transformation involves the transfer of a hydrogen atom from the amino group to the ring nitrogen.

This photoreaction is reversible. Subsequent irradiation with longer-wavelength light (340-420 nm) can convert the imino tautomer back to the original amino form. acs.orgacs.orgnih.gov

Key Findings from Photoinduced Tautomerism Studies:

| Feature | Observation |

| Initial State | This compound (amino tautomer) isolated in a low-temperature argon matrix. acs.org |

| Forward Reaction | UV irradiation (300 nm ≤ λ < 340 nm) induces conversion to 5-methyl-2(1H)-pyridinimine (imino tautomer). acs.orgacs.org |

| Reverse Reaction | Longer-wavelength light irradiation (340 nm ≤ λ < 420 nm) reverses the process, converting the imino tautomer back to the amino form. acs.orgacs.org |

| Mechanism | Complete Active Space Self-Consistent Field (CASSCF) calculations suggest that the amino-imino tautomerism proceeds through a vibrational relaxation process from the electronic excited state to the ground state. acs.orgnih.gov |

| Other Photoproducts | Besides the imino tautomer, UV irradiation (λ ≥ 300 nm) also leads to the formation of this compound in its lowest electronic excited triplet state (T₁) and the 5-methyl-2-pyridinamino radical , which results from the dissociation of a hydrogen atom. acs.orgnih.gov |

These findings are analogous to the photoinduced tautomerism observed in the parent compound, 2-aminopyridine (B139424), indicating a common photochemical behavior among these related molecules. researchgate.netacs.org The stability of the different tautomers has been computationally assessed, with DFT calculations confirming that the amino tautomer is significantly more stable than the imino conformers in the ground state. acs.org

Medicinal and Biological Research Applications of 2 Amino 5 Methylpyridine and Its Derivatives

Role as a Key Intermediate in Pharmaceutical Synthesis.lookchem.comsemanticscholar.orgmdpi.combenchchem.com

2-Amino-5-methylpyridine serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. chemimpex.compubcompare.ai Its chemical structure allows for versatile reactions, making it an essential intermediate in the production of drugs for various therapeutic areas. chemimpex.comgoogle.com

Precursor for Drugs Targeting Neurological Disorders.semanticscholar.org

This compound is a key intermediate in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com For instance, it is utilized in the synthesis of Zolpidem, a hypnotic drug used for insomnia. scispace.comrsc.org The synthesis involves the condensation of this compound with other chemical precursors to form the final active pharmaceutical ingredient. scispace.comgoogle.comgoogle.comreddit.comresearchgate.net

Synthesis of Finerenone (Mineralocorticoid Receptor Antagonist).mdpi.com

This compound is a precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist. google.comwipo.intwipo.int Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis process involves multiple steps, where 4-amino-5-methylpyridin-2-ol (B46200), a derivative of this compound, undergoes condensation and cyclization reactions to form the core structure of Finerenone. cjph.com.cnchemicalbook.com

Use in Zolpidem Manufacturing.lookchem.combenchchem.comresearchgate.net

As mentioned, this compound is a fundamental component in the manufacturing of Zolpidem. scispace.comchemicalbook.com The synthesis of Zolpidem typically involves the reaction of this compound with a bromo-ketone derivative. researchgate.net This reaction leads to the formation of the imidazopyridine ring system, which is the core scaffold of Zolpidem. scispace.comrsc.org Various synthetic routes have been developed to improve the efficiency and yield of this process. scispace.com

Use in Pirfenidone Manufacturing (Anti-inflammatory, Antifibrotic).lookchem.combenchchem.com

This compound is a starting material for the synthesis of Pirfenidone, a drug used to treat idiopathic pulmonary fibrosis. chemicalbook.comgoogle.comgoogle.com The manufacturing process typically begins with the conversion of this compound to 5-methyl-2-(1H)-pyridone. lookchem.comgoogle.comgoogle.com This intermediate is then arylated to produce Pirfenidone. google.comgoogle.com Pirfenidone exhibits both anti-inflammatory and antifibrotic properties. researchgate.netgoogle.comgoogle.com

Potential in Avosentan Manufacturing (Diabetic Nephropathy).benchchem.comchemicalbook.com

This compound is also identified as an intermediate in the synthesis of Avosentan, a drug investigated for the treatment of diabetic nephropathy. chemicalbook.com Avosentan is a selective endothelin receptor antagonist. glpbio.com The synthesis of Avosentan involves the use of 5-methylpyridine-2-sulfonamide, which can be derived from this compound. newdrugapprovals.org

Table 1: Pharmaceutical Synthesis Applications of this compound

| Drug | Therapeutic Area | Role of this compound |

| Finerenone | Diabetic Nephropathy | Precursor to 4-amino-5-methylpyridin-2-ol intermediate. google.comwipo.intwipo.intcjph.com.cn |

| Zolpidem | Insomnia | Key reactant for forming the imidazopyridine core. scispace.comrsc.orgresearchgate.net |

| Pirfenidone | Idiopathic Pulmonary Fibrosis | Starting material for synthesis. chemicalbook.comgoogle.comgoogle.com |

| Avosentan | Diabetic Nephropathy | Intermediate in the synthesis pathway. chemicalbook.comnewdrugapprovals.org |

Investigation of Biological Activities of this compound Derivatives.mdpi.comscispace.comgoogle.com

Derivatives of this compound have been the subject of research to explore their potential biological activities. The structural modifications of the parent compound can lead to a wide range of pharmacological effects.

Research has shown that pyridine (B92270) derivatives containing amino groups exhibit various biological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties. semanticscholar.org The biological activity of these compounds is often enhanced upon complexation with metal ions. semanticscholar.org

A study on 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which are structurally related to this compound, demonstrated their potential as inhibitors of CDP reductase and their cytotoxic and antineoplastic activities. nih.gov Specifically, certain 5-alkylamino derivatives showed significant inhibitory effects on ribonucleotide reductase activity and prolonged the survival time in leukemia-bearing mice. nih.gov

Furthermore, another study investigated the antimicrobial activity of a series of 2-amino-5-substituted pyridine derivatives against phytopathogenic fungi and bacteria. researchgate.net The results indicated that the position of substitution on the pyridine ring significantly influences the fungicidal and bactericidal activity. researchgate.net

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Investigated Activity | Research Finding |

| Metal Complexes | General Biological Activity | Complexation with metal ions can increase biological activity. semanticscholar.org |

| Pyridine-2-carboxaldehyde thiosemicarbazones | Anticancer | Inhibition of ribonucleotide reductase and cytotoxic effects. nih.gov |

| 2-Amino-5-substituted pyridines | Antimicrobial | Activity against phytopathogenic fungi and bacteria is dependent on substituent position. researchgate.net |

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Activity: A variety of derivatives incorporating the this compound nucleus have been synthesized and evaluated for their antibacterial effects. For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives were synthesized, among which compound 2c (a cyclohexylamine (B46788) derivative) showed the highest activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. medchemexpress.com The presence of the cyclohexylamine moiety was suggested to be crucial for this activity. medchemexpress.com

Similarly, imidazo[1,2-a]pyridine (B132010) derivatives synthesized from this compound have shown promise. nih.gov One such derivative, N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (B126) (9a) , possessed high activity against Bacillus subtilis. nih.gov Further studies on cyanopyridine derivatives revealed that compounds in this class exhibit moderate to good antibacterial activity when compared against standard drugs like ampicillin. nih.gov Metal complexes of 2-amino-5-picoline (an alternative name for this compound) have also been investigated, with some showing significant inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Antifungal Activity: The antifungal potential of this compound derivatives has also been a subject of investigation. A series of 2-amino-5-substituted pyridines were tested against phytopathogenic fungi, where a derivative containing a thiophenol moiety showed the strongest fungicidal activity. google.com In another study, some imidazo[1,2a]pyridine derivatives were evaluated for their activity against Candida albicans, showing that all tested compounds were protective at concentrations of 50-200 mcg/mL. tmc.edu Additionally, novel 1,2,4-triazole (B32235) derivatives containing a pyridine moiety displayed excellent fungicidal activity against plant pathogens like Stemphylium lycopersici. researchgate.net Metal complexes have also shown notable antifungal effects; for example, a Cu(II) complex of 2-amino-5-picoline and dipicolinic acid demonstrated prominent activity against fungal strains. researchgate.net

Antiviral Activity: While direct studies on this compound derivatives are less common, the broader class of imidazo[1,2-a]pyridines, which can be synthesized from this precursor, has shown significant antiviral properties. For instance, certain 6-halogeno and 6-phenylimidazo[1,2-a]pyridine (B3260201) derivatives were found to be potent against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). nih.gov

| Derivative Class | Microorganism | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridines | S. aureus, B. subtilis | Compound 2c showed MIC of 0.039 µg/mL. | medchemexpress.com |

| Imidazo[1,2-a]pyridines | B. subtilis | Compound 9a showed high activity. | nih.gov |

| Imidazo[1,2a]pyridines | C. albicans | Protective at 50-200 mcg/mL. | tmc.edu |

| Thiophenol-substituted pyridines | Phytopathogenic fungi | Exhibited the strongest fungicidal activity in its series. | google.com |

| Imidazo[1,2-a]pyridines | Human cytomegalovirus (CMV), Varicella-zoster virus (VZV) | 6-halogeno and 6-phenyl derivatives were potent. | nih.gov |

Anti-inflammatory Agents

The anti-inflammatory potential of this compound derivatives is primarily linked to their ability to inhibit key enzymes involved in the inflammatory cascade. The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of many acute and chronic inflammatory diseases. nih.gov Consequently, the development of iNOS inhibitors is a major strategy for creating new anti-inflammatory drugs. nih.gov

Research has shown that 2-aminopyridine (B139424) derivatives can act as effective iNOS inhibitors. medchemexpress.comnih.gov For example, 2-amino-4-methylpyridine (B118599), a close isomer, is a known non-selective NOS inhibitor, and its 6-substituted analogs show improved potency and selectivity for iNOS. nih.gov This inhibitory action on iNOS reduces the excessive production of NO, which mediates inflammatory processes, suggesting a clear mechanism for the anti-inflammatory effects of this class of compounds. nih.gov

Furthermore, derivatives based on a related 2-aminopyridine scaffold have been developed as inhibitors of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IKKε. These kinases are crucial mediators of inflammatory signaling pathways. Inhibition of TBK1 and IKKε represents another avenue through which 2-aminopyridine-based compounds can exert anti-inflammatory effects.

Enzyme Inhibition Studies (e.g., NNMT, iNOS, ALK2, TBK1, IKKε)

The 2-aminopyridine core is a versatile scaffold for designing inhibitors against a wide range of enzymes implicated in various diseases.

iNOS: As mentioned, aminopyridine derivatives are potent inhibitors of nitric oxide synthases. A series of α-amino functionalized aminopyridines were designed to probe interactions with the enzyme. Compound 8R from this series was identified as a highly potent and selective inhibitor of neuronal NOS (nNOS), but it also showed significant selectivity against iNOS. Specifically for iNOS, 6-substituted analogs of 2-amino-4-methylpyridine have been identified with IC₅₀ values in the nanomolar range. nih.gov

ALK2: A significant body of research has focused on 3,5-diaryl-2-aminopyridine derivatives as inhibitors of Activin receptor-like kinase 2 (ALK2), a BMP type I receptor kinase. Activating mutations in ALK2 are the cause of the rare genetic disease fibrodysplasia ossificans progressiva (FOP). The compound K02288 , based on a 2-aminopyridine scaffold, was identified as a potent ALK2 inhibitor. Further optimization led to derivatives like LDN-214117 , a 2-methylpyridine (B31789) derivative with high selectivity for ALK2 and low cytotoxicity. These inhibitors have shown potency in both in vitro kinase assays and cell-based signaling assays.

TBK1/IKKε: A series of analogs based on the core scaffold of amlexanox (B1666007), which contains a structure similar to 2-aminopyridine, were developed as inhibitors of the inflammatory kinases TBK1 and IKKε. These kinases are involved in metabolic regulation, and their inhibition is a potential strategy for treating obesity. Analogs from this research displayed IC₅₀ values as low as 210 nM against these kinases.

NNMT: Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in cancer and metabolic diseases. While no direct derivatives of this compound have been reported as lead inhibitors, NNMT is known to be active towards various pyridine derivatives. Research into NNMT inhibitors has identified quinolinium-based scaffolds as promising, with some achieving IC₅₀ values in the low micromolar range. google.com These studies provide a basis for designing pyridine-based inhibitors, including potential derivatives of this compound.

Other Enzymes: The versatility of the 2-aminopyridine scaffold is highlighted by its use in targeting other kinases. Derivatives have been developed as potent inhibitors of Janus kinase 2 (JAK2) with IC₅₀ values between 8.5–12.2 µM. Another derivative was identified as a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8), a target in colon cancer, with an IC₅₀ value of 46 nM.

| Enzyme | Derivative Class/Compound | Potency (IC₅₀/Kᵢ) | Significance | Reference |

|---|---|---|---|---|

| iNOS | 6-substituted 2-amino-4-methylpyridines | 28 nM (for compound 2) | Anti-inflammatory potential | nih.gov |

| ALK2 | LDN-214117 (2-methylpyridine derivative) | Potent and selective | Potential treatment for FOP | |

| TBK1/IKKε | Amlexanox analogues | As low as 210 nM | Potential treatment for obesity | |

| JAK2 | Nitropyridine derivatives | 8.5–12.2 µM | Inhibition of non-receptor tyrosine kinase | |

| CDK8 | Compound 29 (2-amino-pyridine derivative) | 46 nM | Potential anti-colorectal cancer therapy |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational tool widely used to predict the binding modes of ligands within the active sites of protein targets, guiding the rational design of more potent and selective inhibitors.

Antimicrobial Targets: Docking studies have been employed to understand the antibacterial activity of 2-aminopyridine derivatives. The active compound 2c was docked into the active sites of proteins from S. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL), revealing favorable binding interactions that corroborated the experimental data. medchemexpress.com In another study, newly synthesized imidazo[1,2-a]pyridine derivatives were docked into the active site of the beta subunit of bacterial DNA Gyrase to understand their antibacterial mechanism. nih.gov Docking has also been used to screen pyridotriazine and pyridine-pyrazole hybrids against GlcN-6-P synthase, an enzyme essential for bacterial cell wall synthesis.

Enzyme Inhibitors: Docking calculations were instrumental in the development of TBK1 inhibitors, using the X-ray crystal structure of the enzyme to guide the synthesis of new analogues. For ALK2 inhibitors, docking studies helped to elucidate the pharmacophore and understand how different substitutions on the 2-aminopyridine scaffold influence binding affinity and selectivity. Computational studies of this compound itself have been performed to understand its fundamental interaction properties, reporting a binding energy of -3.32 kcal/mol in one study.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds into clinical candidates by systematically modifying the chemical structure and evaluating the impact on biological activity.

ALK2 Inhibitors: An extensive SAR study was conducted on a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors. This research provided key insights into the features required for potent and selective inhibition of ALK2 over other related kinases. For example, substituting a 3-phenol group with a 4-phenylpiperazine moiety significantly increased potency in cellular assays. The study culminated in the identification of LDN-214117 , which has a 2-methylpyridine group and demonstrates a high degree of selectivity and low cytotoxicity, making it a strong candidate for preclinical development.

TBK1/IKKε Inhibitors: A detailed SAR was developed around the A- and C-rings of the amlexanox scaffold. By introducing various substituents at the R₇ and R₈ positions of the A-ring, researchers were able to enhance potency and, in some cases, achieve selectivity for either TBK1 or IKKε.

NOS Inhibitors: The design of a series of α-amino functionalized aminopyridine derivatives allowed for a systematic probe of the structure-activity relationship for nNOS inhibition. This study showed that adding an α-aminomethyl tail to existing aminopyridine cores improved selectivity against iNOS and eNOS, leading to the discovery of compound 8R with excellent potency and over 2000-fold selectivity for nNOS over eNOS.

In Vitro and In Vivo Efficacy Studies

The ultimate goal of preclinical research is to demonstrate the efficacy of new compounds in both laboratory assays and living organisms.

In Vitro Studies: Derivatives of this compound have been extensively evaluated in a variety of in vitro assays. These include enzyme inhibition assays to determine IC₅₀ values against targets like iNOS, ALK2, and TBK1. nih.gov Cellular assays are also common, such as those measuring the inhibition of BMP signaling by ALK2 inhibitors or the antiproliferative effects of CDK8 inhibitors on colon cancer cell lines. For antimicrobial applications, in vitro tests include determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. medchemexpress.com